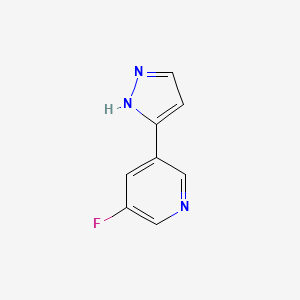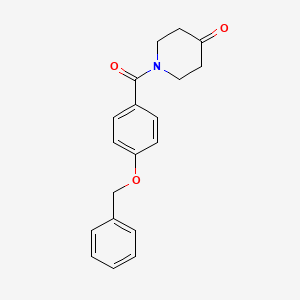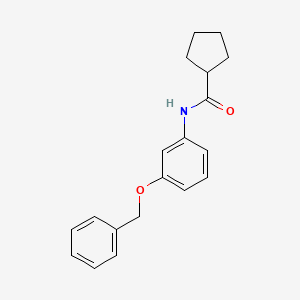
2-Methylindazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylindazole-3-carboxamide is a chemical compound with the molecular formula C9H8N2O. It is also known as MI3C or 2-MIC and belongs to the class of heterocyclic compounds. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Mecanismo De Acción
The exact mechanism of action of 2-Methylindazole-3-carboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
Studies have shown that 2-Methylindazole-3-carboxamide has several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species and inhibit the activity of enzymes such as cyclooxygenase-2 and nitric oxide synthase. Additionally, this compound has been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a crucial role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methylindazole-3-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methylindazole-3-carboxamide. One potential direction is the development of new synthetic methods for this compound, which could lead to the production of more efficient and cost-effective methods for its synthesis. Another potential direction is the study of the potential use of this compound as a drug delivery system, which could lead to the development of new and more effective drug therapies. Finally, the study of the potential use of 2-Methylindazole-3-carboxamide in the field of material science is an area that could lead to the development of new and innovative materials with unique properties.
Métodos De Síntesis
The synthesis of 2-Methylindazole-3-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction between 2-methylindazole and chloroformamide in the presence of a base such as potassium carbonate. Another method involves the reaction between 2-methylindazole and isocyanic acid in the presence of a catalyst such as triethylamine.
Aplicaciones Científicas De Investigación
2-Methylindazole-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In the field of pharmaceuticals, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In the field of agrochemicals, 2-Methylindazole-3-carboxamide has been studied for its potential use as a herbicide and fungicide. This compound has shown excellent activity against various weed and fungal species and has the potential to be used as an alternative to traditional chemical pesticides.
Propiedades
IUPAC Name |
2-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSQVXOWKHNRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)
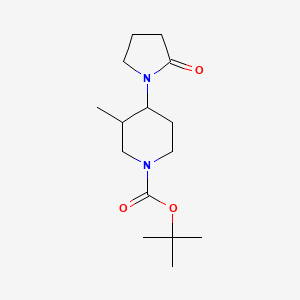
![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
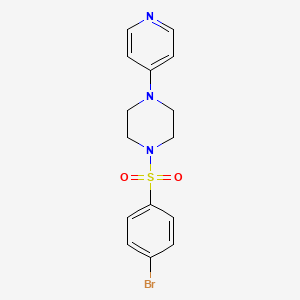
![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)
